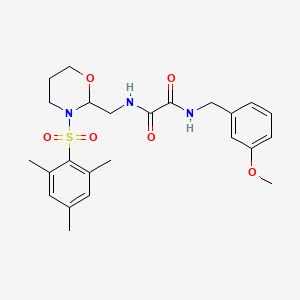

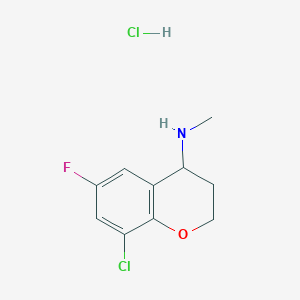

![molecular formula C15H16N6O2S B2456696 3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309187-59-3](/img/structure/B2456696.png)

3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities . They have extreme importance in medicinal chemistry, exhibiting various therapeutic properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves several steps. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be confirmed by elemental analyses and spectral data . The structure of the target compounds was confirmed by elemental analyses and spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include condensation, cyclization, and heterocyclization . These reactions involve the use of various electrophilic and nucleophilic reagents .科学的研究の応用

Synthesis and Chemical Properties

The compound is involved in the synthesis of novel heterocyclic compounds due to its unique chemical structure, which allows for the development of molecules with significant biological activities. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing the compound's versatility in creating molecules with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Research

Research has also focused on the pharmacological applications of derivatives of this compound, especially in the context of cancer research. Nie et al. (2018) synthesized hybrids of the natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones, discovering that some compounds showed potent antiproliferative effects against various types of human cancer cells (Nie et al., 2018).

Antimicrobial Activities

Further studies have explored the antimicrobial potential of related compounds. Vidule (2011) reported on the synthesis and antimicrobial activities of new substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones, highlighting the compound's relevance in developing new antimicrobial agents (Vidule, 2011).

Analytical and Material Sciences

In the realm of analytical and material sciences, Gan et al. (2003) discussed the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, demonstrating the compound's utility in the development of novel luminescent materials and sensors (Gan et al., 2003).

将来の方向性

The future directions for the research on “3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its pharmacological properties and potential therapeutic applications. The development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest is also a potential future direction .

作用機序

Target of Action

Similar thieno[2,3-d]pyrimidine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit antioxidant properties, suggesting that they may interact with reactive oxygen species (ros) and other oxidative stress-related targets

Biochemical Pathways

Given the reported antioxidant properties of similar compounds , it is possible that this compound may affect pathways related to oxidative stress and ROS production

Result of Action

The reported antioxidant properties of similar compounds suggest that this compound may help to mitigate oxidative stress and potentially prevent or treat diseases associated with oxidative damage .

生化学分析

Cellular Effects

Thienopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thienopyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-methyl-6-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-19-12(22)8-11(18-15(19)23)20-3-5-21(6-4-20)13-10-2-7-24-14(10)17-9-16-13/h2,7-9H,3-6H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRDWBPAMNVJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide](/img/structure/B2456619.png)

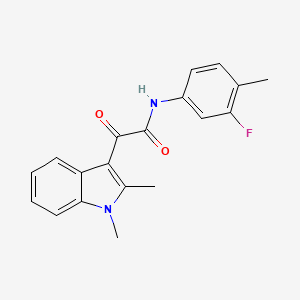

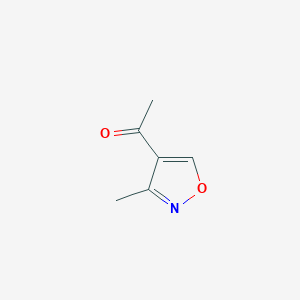

![methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2456621.png)

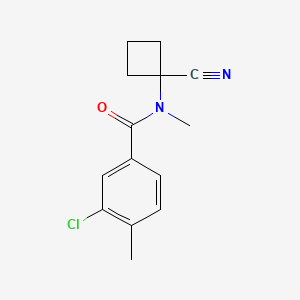

![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/no-structure.png)

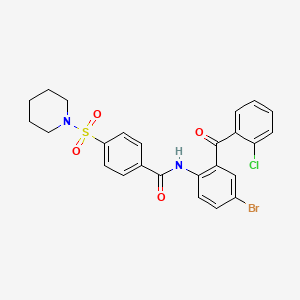

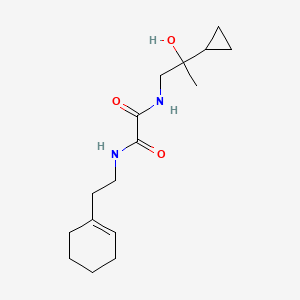

![3,4-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2456623.png)

![1-allyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2456624.png)

![2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2456628.png)